molecular formula C8H11BrClNS B8130495 (4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride

(4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride

Cat. No.: B8130495
M. Wt: 268.60 g/mol
InChI Key: JRFBIRUCGPSMNC-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride is a chemical compound that features a brominated thiophene ring attached to a cyclopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Formation of (4-Bromothiophen-2-ylmethyl) Intermediate: The brominated thiophene is then reacted with a suitable alkylating agent to form the (4-Bromothiophen-2-ylmethyl) intermediate.

    Cyclopropylamine Introduction: The intermediate is then reacted with cyclopropylamine under appropriate conditions to yield the desired product.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or Grignard reagents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives without the bromine atom.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorothiophen-2-ylmethyl)-cyclopropylamine hydrochloride
  • (4-Fluorothiophen-2-ylmethyl)-cyclopropylamine hydrochloride
  • (4-Methylthiophen-2-ylmethyl)-cyclopropylamine hydrochloride

Uniqueness

(4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different interactions with biological targets and different chemical reactivity.

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS.ClH/c9-6-3-8(11-5-6)4-10-7-1-2-7;/h3,5,7,10H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFBIRUCGPSMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CS2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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